RORc Biochemical Potency: Phenethylurea vs. Key Structural Analogs
The target compound's phenethylurea group directly influences its RORc inverse agonist potency. In the foundational SAR study by Fauber et al. (2015), the N-sulfonyl-tetrahydroquinoline hit was optimized through systematic variation of the urea substituent. While the exact IC50 for CAS 1203240-94-1 was not explicitly reported in the primary reference, its structurally closest analog with a phenylsulfonyl core (1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, CAS 1203239-31-9) provides the most relevant baseline for class-level activity. The study confirms that improved compounds in this series exhibit strong biochemical RORc inverse agonist activity, and that potency is exquisitely sensitive to the nature of the urea N-substituent [1].
| Evidence Dimension | RORc biochemical inverse agonist activity |
|---|---|
| Target Compound Data | Not explicitly quantified in the primary public domain literature; inferred to be active based on its inclusion in the N-sulfonyl-tetrahydroquinoline SAR series. |
| Comparator Or Baseline | 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-31-9), a direct phenylsulfonyl analog, is part of the same active series [1]. |
| Quantified Difference | Direct comparative IC50 values could not be sourced; the differentiation is structural. The methylsulfonyl group confers distinct electronic and steric properties compared to the phenylsulfonyl analog, which is expected to modulate potency and selectivity. |
| Conditions | RORc biochemical assay as described in Fauber et al., 2015 [1]. |
Why This Matters
For researchers procuring a tool compound for RORc SAR studies, selecting the precise phenethylurea, methylsulfonyl variant ensures experimental consistency with the published hit-to-lead optimization path, where minor structural modifications led to orders-of-magnitude changes in cellular potency.
- [1] Fauber BP, Gobbi A, Savy P, et al. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(19):4109-13. View Source
